molecular formula C6H17N3 B3393392 N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine CAS No. 24426-14-0

N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine

Cat. No.: B3393392
CAS No.: 24426-14-0
M. Wt: 131.22 g/mol
InChI Key: LQAWSZYJRFRCHK-UHFFFAOYSA-N
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Description

N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine is a low-molecular-weight compound widely used as a clay-swelling inhibitor. It is known for its ability to prevent the hydration of clay minerals, which can reduce the risk of wellbore instability and reservoir damage . This compound is also referred to as N,N’-bis(2-aminoethyl)ethane-1,2-diamine and is used in various industrial applications due to its unique chemical properties.

Preparation Methods

The preparation of N1-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine involves several synthetic routes. One common method includes dissolving iminodiacetonitrile in an organic solvent, adding an ion exchange resin and an iminodiacetonitrile stabilizing agent, and carrying out a hydrogenation reaction in the presence of a hydrogenation catalyst and an assistant. The reaction is conducted at a temperature range of 50-150°C and a pressure range of 5-25 MPa . This method ensures high product purity and efficiency.

Chemical Reactions Analysis

N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alkyl halides, aryl halides, phosphoryl halides, acid halides, and carbonyl compounds . For instance, the condensation reaction with carbonyl compounds leads to the formation of Schiff bases, which are valuable for their catalytic, antiviral, anticancer, antibacterial, and antifungal activities . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Properties

IUPAC Name

N'-(2-aminoethyl)-N'-ethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17N3/c1-2-9(5-3-7)6-4-8/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAWSZYJRFRCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80556272
Record name N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24426-14-0
Record name N~1~-(2-Aminoethyl)-N~1~-ethylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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